Cas no 1343929-62-3 (3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine)

3-(3,4-ジメチルフェニル)-4,5-ジヒドロ-1,2-オキサゾール-5-イルメタンアミンは、複雑な有機化合物であり、特に医薬品中間体や農薬合成において重要な役割を果たします。この化合物は、オキサゾリン環とアミン基を有しており、高い反応性と多様な修飾可能性を備えています。3,4-ジメチルフェニル基の存在により、脂溶性が向上し、生体膜透過性に優れる特徴があります。また、立体選択的な合成が可能なため、光学活性物質の構築にも有用です。その構造的特徴から、創薬研究や機能性材料の開発において、重要な中間体として利用されています。

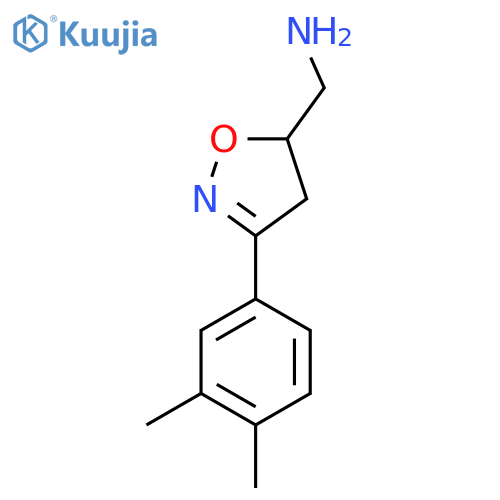

1343929-62-3 structure

商品名:3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine

CAS番号:1343929-62-3

MF:C12H16N2O

メガワット:204.268242835999

MDL:MFCD19666650

CID:5249576

PubChem ID:64166371

3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- (3-(3,4-Dimethylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

- [3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine

- 5-Isoxazolemethanamine, 3-(3,4-dimethylphenyl)-4,5-dihydro-

- 3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine

-

- MDL: MFCD19666650

- インチ: 1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12-6-11(7-13)15-14-12/h3-5,11H,6-7,13H2,1-2H3

- InChIKey: IYCBCVFSFKGGHW-UHFFFAOYSA-N

- ほほえんだ: O1C(CN)CC(C2C=CC(C)=C(C)C=2)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 252

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 47.6

3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-202345-1.0g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 1g |

$528.0 | 2023-05-31 | ||

| Enamine | EN300-202345-2.5g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 2.5g |

$1034.0 | 2023-09-16 | ||

| Enamine | EN300-202345-5g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 5g |

$1530.0 | 2023-09-16 | ||

| Enamine | EN300-202345-5.0g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 5g |

$1530.0 | 2023-05-31 | ||

| Enamine | EN300-202345-10.0g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 10g |

$2269.0 | 2023-05-31 | ||

| Enamine | EN300-202345-0.1g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 0.1g |

$464.0 | 2023-09-16 | ||

| Enamine | EN300-202345-0.5g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 0.5g |

$507.0 | 2023-09-16 | ||

| Enamine | EN300-202345-0.25g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 0.25g |

$485.0 | 2023-09-16 | ||

| Enamine | EN300-202345-10g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 10g |

$2269.0 | 2023-09-16 | ||

| Enamine | EN300-202345-0.05g |

[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

1343929-62-3 | 0.05g |

$443.0 | 2023-09-16 |

3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

1343929-62-3 (3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 13769-43-2(potassium metavanadate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬